molecular formula C27H18N6O4S B12015264 2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 623935-02-4

2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12015264
CAS No.: 623935-02-4
M. Wt: 522.5 g/mol
InChI Key: DUWFLHDSBXOCOD-HAHDFKILSA-N
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Description

2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrophenyl group, and a pyrazolylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common method includes the reaction of 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-4-(4-methoxyphenyl)thiazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazoles: Other compounds in this class share similar structural features and may exhibit comparable biological activities.

    Pyrazole Derivatives: Compounds containing the pyrazole moiety may have similar chemical properties and reactivity.

Uniqueness

2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

623935-02-4

Molecular Formula

C27H18N6O4S

Molecular Weight

522.5 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)-5-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C27H18N6O4S/c1-37-22-12-10-17(11-13-22)25-28-27-32(30-25)26(34)23(38-27)15-19-16-31(20-7-3-2-4-8-20)29-24(19)18-6-5-9-21(14-18)33(35)36/h2-16H,1H3/b23-15-

InChI Key

DUWFLHDSBXOCOD-HAHDFKILSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6)/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6)SC3=N2

Origin of Product

United States

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